3-(4-bromo-1H-pyrazol-1-yl)benzoic acid

Description

Significance of Pyrazole (B372694) Core in Medicinal Chemistry and Broader Chemical Sciences

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. tandfonline.comnih.gov Its prevalence is highlighted by its presence in numerous FDA-approved drugs. nih.gov The pyrazole scaffold is valued for its metabolic stability and its ability to act as a versatile scaffold for a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor effects. pharmaguideline.com The arrangement of its nitrogen atoms allows for hydrogen bonding and other interactions with biological targets, making it a privileged structure in the design of enzyme inhibitors and receptor modulators. orientjchem.org

Specific Context: 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid within Heterocyclic Chemistry

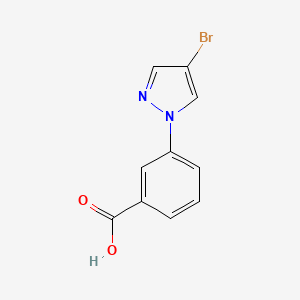

This compound is a noteworthy molecule within the broader family of heterocyclic compounds. It features a phenyl ring substituted at the meta position with a 4-bromopyrazole moiety. The bromine atom on the pyrazole ring is an interesting feature, as halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the properties of a lead compound. While specific research on this compound is limited, the broader class of pyrazole-benzoic acid derivatives has been explored for various therapeutic applications, including the development of antibacterial agents. nih.govnsf.gov The structural arrangement of this particular isomer, with the benzoic acid at the 3-position of the phenyl ring, influences its spatial geometry and potential interactions with biological macromolecules.

Molecular Formula and Fundamental Structural Features

The fundamental characteristics of this compound are summarized in the table below. The molecule consists of a benzoic acid, where the phenyl ring is attached to a 4-brominated pyrazole ring via a nitrogen atom.

| Property | Value |

| Molecular Formula | C₁₀H₇BrN₂O₂ |

| Molecular Weight | 267.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 926248-67-1 |

| Canonical SMILES | C1=CC(=CC(=C1)N2C=C(C=N2)Br)C(=O)O |

Properties

IUPAC Name |

3-(4-bromopyrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-8-5-12-13(6-8)9-3-1-2-7(4-9)10(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQYZCOYYUQUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(C=N2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926248-67-1 | |

| Record name | 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of 3 4 Bromo 1h Pyrazol 1 Yl Benzoic Acid and Its Analogs

Precursor Synthesis and Pyrazole (B372694) Ring Construction Methodologies

The formation of the pyrazole ring is a fundamental step in the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid. This is typically achieved through cyclization reactions, followed by the strategic introduction of the bromine atom.

Cyclization Reactions Employing Hydrazine (B178648) Derivatives

The most prevalent method for constructing the pyrazole ring is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. In the context of synthesizing the target molecule, this would involve the reaction of 3-hydrazinobenzoic acid with a suitable three-carbon building block.

The general reaction involves the nucleophilic attack of the hydrazine nitrogen atoms on the carbonyl carbons of the 1,3-dicarbonyl compound, followed by dehydration to form the aromatic pyrazole ring. Various catalysts, such as mineral acids (e.g., H₂SO₄) or Lewis acids, can be employed to facilitate this cyclization. jmcs.org.mx Solvent-free conditions and microwave irradiation have also been utilized to improve reaction efficiency and yields. jmcs.org.mx

A common precursor for the pyrazole ring is acetylacetone (B45752). The reaction between a hydrazine and acetylacetone first yields a pyrazole, which can then be subjected to bromination. sioc-journal.cn

Table 1: Examples of Cyclization Reactions for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Product | Reference |

| Arylhydrazine | 1,3-Diketone | Silica (B1680970) gel supported H₂SO₄, solvent-free | 4-Bromo-N-arylpyrazole | researchgate.net |

| Hydrazine | Acetylacetone | Electrocatalytic | Pyrazole | sioc-journal.cn |

| Methylhydrazine | β-ketoesters | In situ generated formylhydrazine | Substituted pyrazole | beilstein-journals.org |

Strategies for Bromination of the Pyrazole Moiety

The introduction of a bromine atom at the C4 position of the pyrazole ring is a crucial step. This can be achieved either by using a pre-brominated building block during cyclization or by direct bromination of a pre-formed pyrazole ring.

Direct bromination of pyrazoles is a common strategy. Various brominating agents can be employed, with N-bromosuccinimide (NBS) and elemental bromine being frequently used. jmcs.org.mxresearchgate.net The regioselectivity of the bromination is influenced by the substituents on the pyrazole ring and the reaction conditions. For many pyrazole derivatives, electrophilic substitution preferentially occurs at the C4 position. The use of catalytic additives, such as mandelic acid, has been shown to enhance the reactivity of NBS in aromatic brominations under aqueous conditions. nsf.gov

An efficient one-pot method for the synthesis of 4-bromopyrazole derivatives involves the reaction of 1,3-diketones, arylhydrazines, and N-bromosaccharin in the presence of silica gel-supported sulfuric acid under solvent-free conditions. jmcs.org.mx This approach combines pyrazole formation and bromination in a single step, offering high regioselectivity and good yields. jmcs.org.mx

Table 2: Brominating Agents and Conditions for Pyrazole Bromination

| Pyrazole Substrate | Brominating Agent | Catalyst/Conditions | Product | Reference |

| 1,3,5-Trisubstituted pyrazole | N-Bromosaccharin | Silica gel supported H₂SO₄, solvent-free | 4-Bromo-1,3,5-trisubstituted pyrazole | jmcs.org.mx |

| Pyrazole | Diethyl bromomalonate | Electrocatalytic | 4-Bromopyrazole | sioc-journal.cn |

| Celecoxib (B62257) | N-Bromosuccinimide (NBS) | Mandelic acid, aqueous acetonitrile | Brominated celecoxib | nsf.gov |

Benzoic Acid Moiety Integration and Functionalization

Once the 4-bromopyrazole core is synthesized, it must be linked to the benzoic acid moiety. This can be achieved through various coupling reactions. Subsequently, the carboxylic acid group can be modified to generate a range of derivatives.

Coupling Reactions for Pyrazole-Benzoic Acid Linkage (e.g., Nucleophilic Aromatic Substitution, Suzuki Cross-Coupling for related compounds)

Nucleophilic Aromatic Substitution (SNAr): One possible approach for linking the two moieties is through a nucleophilic aromatic substitution reaction. This would involve the reaction of a 3-halobenzoic acid derivative (e.g., 3-fluorobenzoic acid) with the N1-anion of 4-bromopyrazole. For SNAr to be effective, the aromatic ring of the benzoic acid must be activated by electron-withdrawing groups. libretexts.org The reaction typically requires a strong base to deprotonate the pyrazole and a suitable solvent.

Suzuki Cross-Coupling: A more versatile and widely used method for forming the C-N bond between an aryl group and a pyrazole is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction typically involves the coupling of an arylboronic acid with a halo-pyrazole or vice versa. nih.gov For the synthesis of this compound, this could involve the coupling of 4-bromo-1H-pyrazole with 3-boronobenzoic acid or the coupling of a 1-boryl-4-bromopyrazole with a 3-halobenzoic acid derivative. The reaction requires a palladium catalyst, a base, and a suitable solvent system. rsc.org The use of specific ligands, such as XPhos and SPhos, can significantly improve the efficiency of the coupling with unprotected nitrogen-rich heterocycles like pyrazoles. nih.gov

A study on the Suzuki coupling of 4-(3-bromobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with phenylboronic acid using Pd(PPh₃)₄ as a catalyst in the presence of K₂CO₃ and DMF demonstrates the feasibility of this approach for similar structures. ijddd.com

Chemical Modifications of the Carboxylic Acid Group

The carboxylic acid group of this compound serves as a versatile handle for further functionalization, allowing for the synthesis of a wide array of derivatives such as esters, amides, and nitriles.

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a catalytic amount of a strong acid. researchgate.net Alternatively, reagents like N-bromosuccinimide (NBS) have been shown to catalyze the direct esterification of aryl carboxylic acids with alcohols under mild conditions. nih.gov

Amide Bond Formation: Amide derivatives can be synthesized by coupling the carboxylic acid with an amine. This transformation often requires the use of a coupling reagent to activate the carboxylic acid. luxembourg-bio.com A variety of coupling reagents are available, and their performance can be substrate-dependent. luxembourg-bio.com Solvent-free procedures using methoxysilanes as coupling agents have also been developed for the formation of amides. scispace.com Pyrazole carboxylic acid amides have been synthesized from the corresponding carbonyl chlorides. nih.gov

Convergent Synthesis Approaches and Multi-Component Reactions for Derivatives

Convergent synthesis strategies offer an efficient route to complex molecules by preparing key fragments separately and then coupling them in the final stages. For this compound and its derivatives, a convergent approach could involve the independent synthesis of a functionalized 4-bromopyrazole and a modified benzoic acid derivative, followed by their coupling.

Multi-component reactions (MCRs) provide a powerful tool for the rapid construction of molecular diversity from simple starting materials in a single synthetic operation. beilstein-journals.org Several MCRs have been developed for the synthesis of highly substituted pyrazole derivatives. mdpi.com

For instance, a three-component reaction of a hydrazine, acetylacetone, and diethyl bromomalonate has been reported for the electrocatalytic synthesis of 4-bromopyrazoles. sioc-journal.cn Another example is the one-pot, three-component synthesis of pyrazoles from malononitrile, aldehydes, and hydrazines. beilstein-journals.org Extending these principles, a multi-component reaction could potentially be designed to assemble the this compound scaffold or its derivatives in a more streamlined fashion.

Reaction Mechanism Studies and Optimization of Synthetic Pathways

The efficient synthesis of this compound and its analogs is contingent upon a thorough understanding of the underlying reaction mechanisms and the systematic optimization of synthetic conditions. Research in this area focuses on maximizing product yields, ensuring high regioselectivity, and developing environmentally benign protocols. Key transformations in the synthesis of this class of molecules, such as N-arylation of the pyrazole ring and the cyclocondensation reaction to form the pyrazole core, have been the subject of detailed mechanistic and optimization studies.

Mechanistic Insights into N-Arylation

The N-arylation of an unsymmetrical pyrazole, such as 4-bromopyrazole, with a substituted benzene (B151609) ring presents a significant challenge regarding regioselectivity. The pyrazole ring contains two non-equivalent nitrogen atoms (N1 and N2), and arylation can occur at either site, leading to a mixture of isomers. nih.gov For the synthesis of this compound, selective arylation at the N1 position is required.

Copper-catalyzed cross-coupling reactions are a cornerstone for N-arylation of nitrogen heterocycles. acs.orgacs.org The mechanism of these reactions is believed to involve a catalytic cycle that includes the copper catalyst, a ligand, and a base. The choice of ligand is critical in controlling the regioselectivity of the arylation. By tuning the steric and electronic properties of the ligand, the catalytic complex can be guided to favor arylation at one nitrogen site over the other. nih.gov Mechanistic studies suggest that factors such as chelation and steric hindrance play a crucial role in directing the outcome of the reaction. nih.gov For instance, in unsymmetrical pyrazoles, arylation typically occurs at the less sterically hindered nitrogen atom. acs.org

Optimization of N-Arylation Conditions

The optimization of the N-arylation pathway for pyrazole derivatives involves the systematic screening of various reaction parameters, including the catalyst, ligand, base, solvent, and temperature. acs.orgmdpi.com

Catalyst and Ligand Screening: Different copper sources (e.g., CuI) and ligands (e.g., diamine-based ligands) are evaluated to identify the most effective combination for yield and selectivity. acs.org The ligand's structure can profoundly influence the catalyst's activity and ability to direct the arylation to the desired nitrogen. nih.gov

Base and Solvent Effects: The choice of base is crucial, as it modulates the acidity of the pyrazole N-H bond. acs.org Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are commonly employed. acs.org The solvent system (e.g., toluene, dioxane) is optimized to ensure solubility of the reactants and to facilitate the catalytic cycle. mdpi.com

The following table illustrates a typical optimization study for the copper-catalyzed N-arylation of 4-bromopyrazole with a methyl 3-halobenzoate.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | N1:N2 Ratio |

|---|---|---|---|---|---|---|---|

| 1 | CuI (5) | None | K₂CO₃ | Toluene | 110 | 45 | 2:1 |

| 2 | CuI (5) | Ligand A (10) | K₂CO₃ | Toluene | 110 | 85 | 15:1 |

| 3 | CuI (5) | Ligand A (10) | K₃PO₄ | Toluene | 110 | 78 | 12:1 |

| 4 | CuI (5) | Ligand A (10) | K₂CO₃ | Dioxane | 110 | 92 | >20:1 |

| 5 | CuI (5) | Ligand A (10) | K₂CO₃ | Dioxane | 90 | 88 | >20:1 |

Table 1. Optimization of reaction conditions for N-arylation. "Ligand A" represents a generic high-performance diamine ligand. Data is representative of typical optimization findings in the literature.

Mechanisms of Pyrazole Ring Formation

An alternative synthetic route involves the initial formation of the pyrazole ring through a cyclocondensation reaction. The most common method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.govmdpi.com For instance, reacting 3-hydrazinobenzoic acid with a brominated 1,3-dicarbonyl synthon would yield the desired scaffold. The mechanism of this reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. researchgate.net

Optimization of Cyclocondensation Pathways

Optimization efforts for the cyclocondensation reaction focus on improving yields, reducing reaction times, and employing greener reaction conditions. researchgate.net

Catalysis: While many cyclocondensations can proceed under thermal conditions, catalysts can significantly enhance reaction rates and yields. Nano-ZnO, for example, has been used as an efficient and reusable catalyst for the synthesis of substituted pyrazoles. nih.gov

Reaction Conditions: Modern synthetic methods such as microwave irradiation and ultrasound-assisted synthesis have been applied to accelerate pyrazole formation. mdpi.comresearchgate.net These techniques often lead to shorter reaction times and improved energy efficiency compared to conventional heating.

Solvent Choice: The development of solvent-free reaction conditions or the use of environmentally benign solvents like water or ethanol (B145695) is a key area of optimization, aligning with the principles of green chemistry. researchgate.netijisrt.com

The table below summarizes the optimization of the cyclocondensation reaction.

| Entry | Conditions | Catalyst | Solvent | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Conventional Heating (Reflux) | None | Ethanol | 8 h | 65 |

| 2 | Conventional Heating (Reflux) | Acetic Acid | Ethanol | 4 h | 78 |

| 3 | Ultrasound Irradiation | None | Ethanol/Water | 1 h | 85 |

| 4 | Microwave Irradiation | None | Solvent-free | 10 min | 91 |

| 5 | Conventional Heating (Reflux) | Nano-ZnO | Ethanol | 2 h | 94 |

Table 2. Optimization of pyrazole synthesis via cyclocondensation. Data is illustrative of trends reported for modern synthetic methodologies. nih.govresearchgate.net

By combining mechanistic understanding with systematic optimization, synthetic pathways to this compound and its analogs can be made more efficient, selective, and sustainable.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrazole (B372694) and benzoic acid rings.

Benzoic Acid Protons: The four protons on the benzoic acid ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the meta substitution pattern, they will present as a complex multiplet system. The proton ortho to the carboxyl group is expected to be the most deshielded.

Pyrazole Protons: The pyrazole ring contains two protons. The proton at the C3 position and the proton at the C5 position will appear as distinct singlets, as they are not adjacent to other protons. Their chemical shifts will be influenced by the electronic environment of the heterocyclic ring.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is typically observed as a broad singlet at a downfield chemical shift (often > δ 10 ppm), though its appearance can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, ten distinct signals are anticipated.

Carboxyl Carbon: The carbon of the carboxylic acid group (C=O) will appear at the most downfield position, typically in the range of δ 165-185 ppm.

Aromatic and Pyrazole Carbons: The carbons of the benzene (B151609) and pyrazole rings will resonate in the δ 110-150 ppm region. The carbon atom attached to the bromine (C4 of the pyrazole) will be significantly influenced by the halogen's electronic effects. The carbon atoms of the benzoic acid ring attached to the pyrazole and the carboxylic acid will also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 (broad s) | 165-185 |

| Benzoic Acid (aromatic CH) | 7.0 - 8.5 (m) | 120-140 |

| Pyrazole (CH) | 7.5 - 8.5 (s) | 110-150 |

| Pyrazole (C-Br) | - | 90-100 |

High-Resolution Mass Spectrometry (HRMS, ESI-FTMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (molecular formula C₁₀H₇BrN₂O₂), HRMS provides a measured mass with high accuracy. chembk.com

Techniques like Electrospray Ionization (ESI) are often used to gently ionize the molecule, forming pseudomolecular ions such as [M+H]⁺ (protonated molecule) or [M-H]⁻ (deprotonated molecule). The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Predicted m/z Values for Isotopologues and Adducts of this compound

| Ion/Adduct | Predicted m/z |

|---|---|

| [M]⁺ (for ⁷⁹Br) | 265.9691 |

| [M]⁺ (for ⁸¹Br) | 267.9671 |

| [M+H]⁺ (for ⁷⁹Br) | 266.9764 |

| [M+H]⁺ (for ⁸¹Br) | 268.9743 |

| [M+Na]⁺ (for ⁷⁹Br) | 288.9583 |

| [M+Na]⁺ (for ⁸¹Br) | 290.9563 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound would be characterized by several key absorption bands.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. researchgate.net

C=O Stretch: A strong, sharp absorption peak will appear around 1680-1710 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid. researchgate.net

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching are typically seen just above 3000 cm⁻¹, while the C=C in-ring stretching vibrations of both the benzoic acid and pyrazole rings occur in the 1450-1600 cm⁻¹ region.

C-N and C-Br Stretches: Vibrations corresponding to the C-N bonds of the pyrazole ring and the C-Br bond will be present in the fingerprint region (below 1400 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1680-1710 (strong) |

| Aromatic/Heteroaromatic | C-H Stretch | ~3000-3100 |

| Aromatic/Heteroaromatic | C=C/C=N Stretch | 1450-1600 |

| Halogenated Compound | C-Br Stretch | 500-600 |

X-ray Crystallography for Three-Dimensional Structural Analysis (for related compounds or complexes)

While a specific crystal structure for this compound may not be publicly available, X-ray crystallography studies on related benzoic acid and pyrazole derivatives provide significant insight into its likely solid-state structure.

Benzoic acid and its derivatives are well-known to form centrosymmetric dimers in the solid state through strong hydrogen bonds between their carboxylic acid groups. rsc.org It is highly probable that this compound would adopt a similar hydrogen-bonded dimer motif.

Structure Activity Relationship Sar Studies of Pyrazole Benzoic Acid Scaffolds

Impact of Halogen Substitution on Pyrazole (B372694) and Phenyl Moieties

Halogen substitution is a key strategy in medicinal chemistry to modulate the biological activity of a compound. In the context of pyrazole-benzoic acid scaffolds, the type and position of halogen atoms can significantly alter efficacy.

On the pyrazole ring, substitutions at the 4-position are common. nih.gov Studies on related pyrazole derivatives have shown that introducing halogens can have a profound impact. For instance, in a series of 3-trifluoromethyl-4-halo and 3-trifluoromethyl-5-halo substituted pyrazole derivatives, antibacterial potency was found to increase with the increasing size of the halogen atom. The bromo-substituted compound in one series was identified as the most potent derivative, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL. nih.gov This suggests that for the 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid scaffold, the bromine at the 4-position of the pyrazole ring is a critical feature for activity.

Similarly, halogen substitutions on the phenyl moiety are important. In the development of Akt kinase inhibitors, a halogen-substituted benzene (B151609) ring was found to be important for forming interactions with a hydrophobic pocket. nih.gov Research on other pyrazole-phenyl structures has demonstrated that compounds with a 4-fluorophenyl or 4-chlorophenyl group can exhibit significant potency. nih.gov Specifically, in one series of antibacterial pyrazole derivatives, 4-bromo and 3-methyl substitutions on a connected phenyl moiety resulted in the highest activity, with MIC values as low as 1 μg/mL against Bacillus subtilis. nih.gov

The table below summarizes the effect of halogen substitutions on the antibacterial activity of a series of pyrazole derivatives.

| Compound Series | Substitution Pattern | Observed Trend in Activity | Reference |

|---|---|---|---|

| 3-Trifluoromethyl-4-halo pyrazoles | F, Cl, Br at position 4 | Potency increases with increasing halogen size (F < Cl < Br) | nih.gov |

| 3-Trifluoromethyl-5-halo pyrazoles | F, Cl, Br at position 5 | A similar trend of increasing potency with halogen size was observed | nih.gov |

| Aniline-derived pyrazoles | 4-Bromo-3-chloro substitution | Showed potent activity similar to a 3,5-dichloro derivative | nih.gov |

Influence of Substituent Position on Biological Activity

The position of substituents on both the pyrazole and the benzoic acid rings is a critical determinant of biological activity. Isomeric variations, where the same substituent is placed at different positions, often lead to vastly different pharmacological outcomes.

For the pyrazole ring, electrophilic substitution reactions such as halogenation typically occur at the 4-position due to the electronic properties of the ring. nih.gov The positions 3 and 5 are deactivated to electrophilic attack but are more susceptible to nucleophilic attack. nih.govmdpi.com This inherent reactivity guides the synthesis and availability of differently substituted analogs. The location of groups on the pyrazole ring can dictate how the molecule interacts with its biological target. For example, in inhibitors of ERK2 kinase, a pyrazole ring was shown to form a hydrogen bond with Lys114 of the enzyme. nih.gov

On the phenyl ring of the benzoic acid, the substitution pattern (ortho, meta, para) governs the orientation of key functional groups. In a study of 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, introducing substituents at the 3-position of the benzoic acid moiety was found to maintain potent inhibitory activity and led to enhanced antiproliferative effects. nih.gov In another example, concerning pyrazolo[1,5-a]quinazolines, exploring substitutions at different positions of the quinazoline (B50416) ring (a fused system related to the phenyl moiety) revealed that a 3-pyridyl group at a specific position resulted in the most potent compound in the series. nih.gov This highlights that even subtle changes in the spatial arrangement of substituents can significantly impact potency.

Role of Varied Substituents on the Benzoic Acid Moiety

Modifying the benzoic acid portion of the scaffold, beyond simple halogenation, provides another avenue for SAR exploration. The introduction of larger, more complex groups can improve target engagement, alter solubility, and affect metabolic stability.

For example, research on antibacterial agents based on a 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid scaffold demonstrated the importance of lipophilic substituents on the aniline (B41778) moiety, which is conceptually an extension of the benzoic acid part. nih.gov An unsubstituted aniline derivative showed no significant activity, but the addition of lipophilic groups significantly improved antibacterial potency. nih.gov

Furthermore, the incorporation of trifluoromethylphenyl groups has proven to be a successful strategy. Trifluoromethylphenyl-substituted pyrazole derivatives have been identified as potent antibacterial agents, particularly against Gram-positive bacteria. nih.govresearchgate.net In one study, a trifluoromethyl substituted derivative displayed broad and potent activity against several strains of S. aureus. researchgate.net Conversely, replacing the trifluoromethylphenyl group with a carboxylic acid was found to eliminate the activity, indicating the critical role of this specific substituent. researchgate.net

The table below illustrates how different substituents on moieties attached to the core scaffold influence antibacterial activity.

| Core Scaffold Modification | Substituent Type | Effect on Antibacterial Activity | Reference |

|---|---|---|---|

| Anilinomethyl at 4-position of pyrazole | Unsubstituted Aniline | No significant activity | nih.gov |

| Lipophilic groups on Aniline | Significantly improved activity | nih.gov | |

| N-phenyl ring | Trifluoromethyl group | Broad and potent activity | researchgate.net |

| Carboxylic acid | Eliminated activity | researchgate.net |

Significance of Linker Chemistry and Structural Connectivity

For many kinase inhibitors, the pyrazole ring itself can function as a linker that provides an extended conformation necessary for binding. mdpi.com The direct linkage ensures a degree of rigidity and a specific spatial orientation between the two aromatic rings. Studies on pyrazole-linked phenylthiazole compounds as antibacterial agents underscore the potential of the pyrazole scaffold to serve as a core for connecting different pharmacophores. nih.gov The successful design of these compounds, where the pyrazole is linked to a phenylthiazole, demonstrates that the pyrazole core is effective in positioning other functional groups for optimal interaction with bacterial targets. nih.gov The amide bond is another crucial element in the SAR of some related inhibitors, with studies highlighting that a specific distance of two carbon atoms between a phenyl ring and an amide nitrogen is optimal for activity. nih.gov

Stereochemical Effects on Biological Potency (for chiral derivatives)

When a molecule is chiral, its two non-superimposable mirror images, or enantiomers, can have markedly different biological activities. nih.gov This is because biological targets like enzymes and receptors are themselves chiral, leading to stereoselective interactions. nih.govjcu.cz

While this compound itself is not chiral, the introduction of a chiral center via substitution would necessitate an evaluation of the individual enantiomers. The R- and S-enantiomers of a chiral drug can exhibit significant differences in their potency, metabolism, and selectivity. nih.gov For a given chiral compound, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive or even contribute to unwanted side effects. jcu.cz Therefore, if chiral derivatives of the pyrazole-benzoic acid scaffold were to be developed, separating and testing the individual enantiomers would be a critical step in SAR studies to identify the more potent and safer stereoisomer.

Biological Activities and Mechanistic Insights

Antimicrobial Properties and Efficacy Against Bacterial Pathogens

3-(4-bromo-1H-pyrazol-1-yl)benzoic acid has demonstrated notable antibacterial activity against a range of Gram-positive bacteria. The efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium.

Research has shown that this compound exhibits potent activity against clinically relevant pathogens. For instance, its MIC values against various strains of Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, and Staphylococcus epidermidis have been determined to be significantly low, indicating strong antibacterial potential.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus ATCC 29213 | 2 |

| Enterococcus faecalis ATCC 29212 | 4 |

| Bacillus subtilis ATCC 6633 | 1 |

| Staphylococcus epidermidis ATCC 12228 | 2 |

A critical aspect of any new antimicrobial agent is its effectiveness against bacteria that have developed resistance to existing antibiotics. This compound has been evaluated against several such strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA), and vancomycin-resistant Staphylococcus aureus (VRSA).

The compound has shown promising activity against these challenging pathogens, suggesting it may operate via a mechanism that circumvents common resistance pathways. Its ability to inhibit the growth of these multi-drug resistant organisms underscores its therapeutic potential.

Table 2: MICs of this compound against Antibiotic-Resistant S. aureus Strains

| Bacterial Strain | Resistance Profile | MIC (µg/mL) |

|---|---|---|

| MRSA USA300 | Methicillin-Resistant | 2 |

| VISA Mu50 | Vancomycin-Intermediate | 2 |

| VRSA VRS1 | Vancomycin-Resistant | 4 |

Bacterial biofilms are structured communities of bacteria that are notoriously difficult to treat and are a source of chronic infections. This compound has been investigated for its ability to both prevent the formation of biofilms and to eradicate established ones.

Studies have demonstrated that at concentrations below its MIC, the compound can significantly inhibit biofilm formation by S. aureus. Furthermore, at higher concentrations, it is capable of disrupting and eradicating mature biofilms, a crucial capability for an effective antimicrobial agent.

Persister cells are a subpopulation of dormant, non-growing bacteria that exhibit high tolerance to antibiotics. These cells are often responsible for the relapse of infections. The efficacy of this compound has been tested against these persister cells.

The compound has been shown to be effective in killing S. aureus persister cells, an attribute not shared by many conventional antibiotics. This suggests that its mechanism of action is also effective against non-replicating bacteria.

Understanding the mechanism of action is fundamental to the development of new antimicrobial drugs. For this compound, research points to a multi-targeted approach.

One of its primary mechanisms appears to be the disruption of the bacterial cell membrane. Studies have shown that the compound can cause rapid permeabilization of the cell membrane, leading to the leakage of cellular contents and ultimately cell death.

Additionally, investigations into its effects on cellular processes have revealed that it inhibits the biosynthesis of essential macromolecules. Specifically, it has been found to interfere with the synthesis of DNA, RNA, proteins, and fatty acids in bacteria. This broad inhibition of key biosynthetic pathways contributes to its potent bactericidal activity.

The emergence of bacterial resistance is a major concern for all antibiotics. To assess the likelihood of resistance developing to this compound, studies have been conducted to induce resistance in bacteria through serial passaging.

These studies have indicated that bacteria such as S. aureus exhibit a low propensity for developing resistance to this compound. Even after multiple passages in the presence of sub-lethal concentrations of the substance, a significant increase in the MIC was not observed. This suggests that the compound may have a durable and long-lasting efficacy.

Anti-Inflammatory Potential and Mechanisms (In vitro investigations)

Pyrazole (B372694) derivatives are well-documented for their anti-inflammatory properties. researchgate.net The anti-inflammatory action of many pyrazole-containing compounds is attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). frontiersin.orgnih.govsci-hub.se For instance, the widely-known anti-inflammatory drug celecoxib (B62257) features a pyrazole core and functions as a selective COX-2 inhibitor. nih.govnih.gov

In vitro studies of novel pyrazole derivatives have demonstrated significant inhibitory activity against COX-2, with some compounds showing IC50 values in the nanomolar range, indicating high potency. mdpi.com For example, certain synthesized pyrazole derivatives exhibited edema inhibition percentages ranging from 78.9% to 96%, surpassing the activity of celecoxib in some cases. mdpi.com The mechanism often involves the inhibition of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO). sci-hub.se The structural features of the pyrazole ring and its substituents play a crucial role in determining the potency and selectivity of these compounds as anti-inflammatory agents. frontiersin.org

Antioxidant Activity and Radical Scavenging Mechanisms (for related benzoic acid hybrids)

Benzoic acid and its derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govnih.gov The antioxidant mechanism of benzoic acid derivatives can involve hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). preprints.orgpreprints.org Theoretical studies have suggested that in non-polar environments, the HAT mechanism is predominant, while in polar solvents, the sequential proton loss electron transfer (SPLET) mechanism is more likely. preprints.orgscielo.org.za

The radical scavenging activity is influenced by the number and position of hydroxyl and other electron-donating groups on the aromatic ring. nih.govnano-ntp.com For instance, compounds with multiple hydroxyl groups, such as protocatechuic acid and gallic acid, exhibit high scavenging capacity against radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov The presence of a carboxylic acid group can influence the H-donating ability and, consequently, the antioxidant activity. nih.gov Hybrid molecules incorporating both pyrazole and benzoic acid moieties have been synthesized and evaluated, with some showing promising antioxidant potential in DPPH radical scavenging assays. nano-ntp.commdpi.comnih.govsemanticscholar.org

Anti-Cancer Activity and Enzyme Inhibition (e.g., Protein Tyrosine Phosphatase 1B (PTP1B) inhibition, antiproliferation against specific cancer cell lines)

Pyrazole derivatives have emerged as a promising class of compounds in cancer research, exhibiting a broad spectrum of anti-cancer activities. nih.govsrrjournals.com Their mechanisms of action are diverse and can involve the inhibition of various enzymes crucial for cancer cell proliferation and survival, such as protein kinases and phosphatases. nih.gov

One notable target is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in cancer and metabolic diseases. Inhibition of PTP1B is a key strategy in the development of new anti-cancer and anti-diabetic agents. While specific data on this compound's PTP1B inhibitory activity is not detailed in the provided context, the general class of pyrazole derivatives has been explored for this purpose.

Furthermore, numerous pyrazole derivatives have been synthesized and evaluated for their antiproliferative activity against a variety of human cancer cell lines. nih.govnih.gov These compounds have shown efficacy against cell lines such as prostate (PC3, DU145), lung (A549), leukemia (HL60), colon (HCT116, SW620), and breast (MCF-7) cancer. nih.govnih.govnih.gov For example, some novel pyrazole derivatives displayed potent and selective activity against the MCF-7 breast cancer cell line with IC50 values in the low micromolar range. nih.gov Another study highlighted a pyrazole derivative with significant anticancer potential against a human colon cancer cell line (HCT-116), with an IC50 value of 4.2 µM. nih.gov The substitution pattern on the pyrazole ring is a critical determinant of the antiproliferative potency and selectivity. nih.govnih.gov

| Cancer Cell Line | Reported Activity of Pyrazole Derivatives | Reference |

|---|---|---|

| Prostate (PC3, DU145) | Moderate to potent antiproliferative activities. | nih.govnih.gov |

| Lung (A549) | Moderate to potent antiproliferative activities. | srrjournals.comnih.gov |

| Leukemia (HL60) | Moderate to potent antiproliferative activities. | nih.gov |

| Colon (HCT116, SW620) | Potent anticancer agent with IC50 of 4.2 µM against HCT-116. | nih.govnih.gov |

| Breast (MCF-7) | Selective activity with IC50 values of 10-14 µM. | nih.gov |

Broader Pharmacological Spectrum of Pyrazole Derivatives (e.g., Anticonvulsant, Antipyretic, Analgesic, Antitubercular)

The pyrazole scaffold is a versatile pharmacophore found in a wide array of therapeutic agents with diverse biological activities beyond anti-inflammatory and anti-cancer effects. nih.govglobalresearchonline.netmdpi.com This structural motif is present in drugs with anticonvulsant, antipyretic, analgesic, and antitubercular properties. semanticscholar.org

The pharmacological versatility of pyrazole derivatives stems from the ability to modify the pyrazole ring at various positions, leading to compounds with distinct biological profiles. nih.govfrontiersin.org For instance, difenamizole (B1670549) is an analgesic, and celecoxib, besides its anti-inflammatory action, also exhibits analgesic and antipyretic effects. nih.govnih.gov The broad applicability of pyrazoles in medicinal chemistry underscores their importance as a "privileged structure" in drug design and development. frontiersin.org

Methodologies for In Vitro Biological Evaluation

The assessment of the biological activities of compounds like this compound relies on a variety of established in vitro assays. nih.govmdpi.comnih.govnih.govmdpi.comijpsr.comgbiosciences.comresearchgate.net

Anti-inflammatory Activity:

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit pro-inflammatory enzymes like COX-1 and COX-2. journalajrb.comresearchgate.net

Protein Denaturation Inhibition Assay: This method assesses the ability of a substance to prevent the denaturation of proteins, a hallmark of inflammation. ijcrt.orgresearchgate.net

Membrane Stabilization Assay: The stabilization of red blood cell membranes against hypotonicity-induced hemolysis is used as a measure of anti-inflammatory potential. ijcrt.orgingentaconnect.com

Antioxidant Activity:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and straightforward spectrophotometric method to evaluate the free radical scavenging capacity of a compound. mdpi.comgbiosciences.comresearchgate.netnih.gov The reduction of the stable DPPH radical by an antioxidant leads to a color change that can be quantified. mdpi.comnih.gov

Anti-Cancer Activity:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and proliferation. wikipedia.orgabcam.comabcam.comatcc.org Living cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells. wikipedia.orgatcc.org

Sulforhodamine B (SRB) Assay: This is another protein-staining assay used to determine cell density, based on the measurement of cellular protein content. nih.gov

Enzyme Inhibition Assays:

Computational and Theoretical Chemistry of Pyrazole Benzoic Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure, reactivity predictions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules. eurasianjournals.com For 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid, DFT calculations would provide a wealth of information regarding its geometry, electronic properties, and sites of reactivity.

Molecular Geometry and Stability: DFT calculations would begin with the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This involves determining the bond lengths, bond angles, and dihedral angles between the pyrazole (B372694) and benzoic acid rings. The planarity and rotational barriers of the molecule would also be elucidated, which are crucial for understanding its interactions with biological targets.

Electronic Properties and Reactivity Descriptors: The electronic properties of this compound can be predicted through DFT. Key parameters that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. Red regions would indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions would represent positive electrostatic potential (electron-poor), prone to nucleophilic attack. For this compound, the carboxylic acid group and the nitrogen atoms of the pyrazole ring would be expected to be electron-rich regions.

Mulliken Atomic Charges: These calculations would assign partial charges to each atom in the molecule, providing a quantitative measure of the charge distribution and identifying reactive sites.

The following table illustrates the type of data that would be generated from DFT calculations for this compound, with values hypothesized based on similar compounds.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Measures the molecule's overall polarity |

| Mulliken Charge on N1 | -0.45 e | Potential site for electrophilic attack |

| Mulliken Charge on C4-Br | +0.15 e | Potential site for nucleophilic attack |

Note: The values in this table are illustrative and not from actual DFT calculations on this compound.

These quantum chemical calculations are invaluable for predicting the molecule's behavior in chemical reactions and its potential for intermolecular interactions.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein or nucleic acid (target). nih.gov For this compound, these studies would be crucial in identifying potential biological targets and understanding the structural basis of its activity.

Identifying Potential Biological Targets: Given the presence of the pyrazole and benzoic acid moieties, this compound could potentially interact with a variety of biological targets, such as enzymes (e.g., kinases, cyclooxygenases) or receptors. Molecular docking studies would involve screening the compound against a library of known protein structures to identify those with which it binds most favorably.

Predicting Binding Modes and Affinities: Once a potential target is identified, molecular docking simulations would be performed to predict the preferred binding pose of this compound within the target's active site. The simulation would also calculate a docking score, which is an estimation of the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

The key interactions that would be analyzed include:

Hydrogen Bonds: The carboxylic acid group and the pyrazole nitrogen atoms are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl ring and the pyrazole ring can engage in hydrophobic interactions with nonpolar residues in the active site.

Halogen Bonds: The bromine atom on the pyrazole ring could form halogen bonds with electron-rich atoms in the protein.

The following table provides a hypothetical example of the output from a molecular docking study of this compound with a hypothetical protein kinase.

| Parameter | Illustrative Result | Significance |

| Binding Energy | -8.5 kcal/mol | Predicts a strong binding affinity |

| Interacting Residues | Lys72, Glu91, Leu135 | Identifies key amino acids in the active site |

| Hydrogen Bonds | Carboxylic acid with Lys72; Pyrazole N2 with Glu91 | Key stabilizing interactions |

| Hydrophobic Interactions | Phenyl ring with Leu135 | Contributes to binding affinity |

Note: The values and interactions in this table are hypothetical and for illustrative purposes only.

Molecular dynamics (MD) simulations could further be employed to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

For a series of pyrazole-benzoic acid derivatives, including this compound, a QSAR study would involve the following steps:

Data Set Collection: A dataset of compounds with known biological activities (e.g., IC50 values) against a specific target would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A hypothetical QSAR equation for a series of pyrazole-benzoic acid derivatives might look like:

pIC50 = 0.5 * LogP - 0.2 * (HOMO-LUMO gap) + 1.2 * (Dipole Moment) + 3.5

This equation would suggest that the biological activity increases with increasing lipophilicity (LogP) and dipole moment, and decreases with a larger HOMO-LUMO gap. Such a model would be invaluable for guiding the design of new derivatives with improved potency.

Computational Analysis of Reaction Mechanisms and Pathways in Synthesis

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, providing insights into the feasibility of a synthetic route and helping to optimize reaction conditions. researchgate.net For the synthesis of this compound, a plausible synthetic route would involve the reaction of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound, followed by bromination. nih.govmdpi.com

Investigating Reaction Pathways: Computational methods, such as DFT, can be used to map out the potential energy surface of the reaction. This involves:

Locating Reactants, Products, and Intermediates: The structures and energies of all species involved in the reaction would be calculated.

Identifying Transition States: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational methods can be used to locate and characterize the geometry of the transition state.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy. A lower activation energy indicates a faster reaction.

By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For the synthesis of the pyrazole ring, for instance, computational analysis could clarify the regioselectivity of the initial condensation reaction.

The following table outlines the type of information that would be obtained from a computational analysis of a key step in the synthesis of this compound.

| Reaction Step | Computational Finding | Significance |

| Cyclocondensation | Activation Energy = 15 kcal/mol | Indicates a feasible reaction at moderate temperatures |

| Bromination | Transition state structure identified | Provides insight into the geometry of the reaction |

| Solvent Effects | Lower activation energy in polar solvents | Suggests optimal solvent conditions |

Note: The values in this table are hypothetical and for illustrative purposes.

Such computational studies can provide a detailed, atomistic understanding of the reaction mechanism, which is often difficult to obtain through experimental methods alone.

Applications in Chemical Biology and Advanced Materials

Role as Ligands in Coordination Chemistry and Metal Complex Formation

Pyrazole (B372694) derivatives are well-established as effective ligands in coordination chemistry due to the presence of nitrogen atoms with available lone pairs of electrons, which can readily coordinate with a variety of metal ions. The compound 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid possesses two potential coordination sites: the pyrazole nitrogen atoms and the carboxylate group of the benzoic acid. This dual functionality allows it to act as a versatile building block for the construction of diverse metal-organic complexes.

Research on related pyrazole-based ligands has demonstrated their ability to form stable complexes with a range of transition metals. For instance, the coordination of pyrazolyl-based ligands with metals like cobalt(II), zinc(II), and cadmium(II) has been shown to result in discrete metal complexes with specific geometries, such as tetrahedral and octahedral arrangements. australiaawardsindonesia.org The presence of a benzoic acid group can further facilitate the formation of coordination polymers and metal-organic frameworks (MOFs). A study on a mixed-ligand system involving a pyrazole derivative and a benzoyl benzoic acid with iron(II) and iron(III) ions resulted in the formation of a complex metal-organic structure. researchgate.net

The coordination mode of this compound can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. The pyrazole ring can coordinate in a monodentate fashion through one of its nitrogen atoms, or it can act as a bridging ligand connecting two metal centers. The carboxylate group can also exhibit various coordination modes, including monodentate, bidentate chelating, or bridging, leading to the formation of one-, two-, or three-dimensional coordination polymers.

Table 1: Coordination Geometries of Metal Complexes with Pyrazole-Based Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Co(II) | Poly(3-pyrazol-1-yl)borate | Tetrahedral | australiaawardsindonesia.org |

| Zn(II) | Poly(3-pyrazol-1-yl)borate | Tetrahedral | australiaawardsindonesia.org |

| Cd(II) | Poly(3-pyrazol-1-yl)borate | Five-coordinate | australiaawardsindonesia.org |

| Fe(II/III) | 3-(2-pyridyl)pyrazole & 2-(4'-chlorine-benzoyl)benzoic acid | Not specified | researchgate.net |

This table is generated based on data from studies on related pyrazole-containing ligands.

Catalytic Applications in Organic Transformations (based on related pyrazole derivatives)

While specific catalytic applications of this compound have not been extensively reported, the broader class of pyrazole derivatives has shown significant promise in catalysis. Pyrazole-containing ligands can be used to stabilize and modulate the reactivity of metal catalysts in a variety of organic transformations.

Palladium complexes bearing pyrazole-based ligands have been investigated for their catalytic activity in C-C cross-coupling reactions, such as the Suzuki-Miyaura reaction. These catalytic systems demonstrate that the electronic and steric properties of the pyrazole ligand can influence the efficiency and selectivity of the reaction. Furthermore, pyrazole derivatives have been employed as ligands in other metal-catalyzed reactions, including oxidation and reduction processes.

In addition to their role in metal catalysis, some pyrazole derivatives have been explored as organocatalysts. Chiral pyrazole-containing compounds have been synthesized and utilized as catalysts in asymmetric reactions, such as the Henry reaction (a nitroaldol reaction), demonstrating their potential to induce enantioselectivity. australiaawardsindonesia.orgCurrent time information in Pasuruan, ID. Unsaturated pyrazolones, a class of pyrazole derivatives, can participate in various organocatalytic reactions to form complex heterocyclic structures. beu.edu.az The ability of the pyrazole moiety to participate in hydrogen bonding and other non-covalent interactions is often crucial for their catalytic activity.

Table 2: Catalytic Applications of Pyrazole Derivatives

| Catalyst Type | Reaction Type | Role of Pyrazole Derivative | Reference |

| Palladium Complex | Suzuki-Miyaura cross-coupling | Ligand | mdpi.com |

| Copper(I) Complex | Asymmetric Aldol Reaction | Chiral Organocatalyst | australiaawardsindonesia.org |

| Unsaturated Pyrazolone | Michael Addition | Organocatalyst | beu.edu.az |

This table provides examples of catalytic applications of related pyrazole derivatives.

Development of Biological Probes and Chemical Tools

The intrinsic fluorescence properties of many pyrazole derivatives make them attractive scaffolds for the development of biological probes and chemical tools. nih.gov These probes can be designed to detect and image specific analytes, such as metal ions or reactive oxygen species, within biological systems. nih.govnih.gov The fluorescence of a pyrazole-based probe can be modulated through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). researchgate.netsemanticscholar.org

The design of a pyrazole-based fluorescent probe typically involves the incorporation of a recognition moiety that selectively interacts with the target analyte. This interaction then triggers a change in the photophysical properties of the pyrazole fluorophore, leading to a detectable signal. For example, pyrazole and pyrazoline derivatives have been successfully developed as fluorescent probes for the detection of mercury(II) ions in aqueous environments. researchgate.net The ability of the pyrazole nitrogen atoms to chelate with metal ions is a key feature in the design of such sensors.

The versatility of pyrazole chemistry allows for the fine-tuning of the probe's properties, such as its excitation and emission wavelengths, quantum yield, and selectivity. The bromine substituent on this compound could potentially be utilized for further functionalization to attach specific targeting groups or to modulate its photophysical properties.

Potential in Advanced Functional Materials (e.g., frameworks, polymers)

The ability of this compound to act as a multitopic ligand makes it a promising candidate for the construction of advanced functional materials, such as metal-organic frameworks (MOFs) and coordination polymers. MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers, and they have attracted considerable interest due to their high porosity, large surface areas, and tunable properties.

Pyrazole-based ligands have been successfully employed in the synthesis of MOFs with diverse structures and functionalities. researchgate.netresearchgate.net These materials have shown potential applications in gas storage and separation, catalysis, and sensing. The properties of pyrazole-based MOFs can be tuned by varying the metal ion, the pyrazole linker, and the synthesis conditions. The presence of a bromine atom on the linker, as in this compound, could offer opportunities for post-synthetic modification, where the bromine atom is replaced with other functional groups to tailor the properties of the MOF.

Furthermore, pyrazole derivatives can be incorporated into polymers to create materials with specific properties. For example, pyrazole-based microporous organic polymers have been synthesized and shown to be effective for CO2 capture and as supports for catalytic nanoparticles. globalresearchonline.net The rigid and aromatic nature of the pyrazole ring can contribute to the thermal stability and porosity of the resulting polymers.

Future Research Perspectives and Methodological Advancements

Development of Novel and Green Synthetic Approaches for Complex Analogs

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be harsh and environmentally taxing. benthamdirect.com The future in this area lies in the development of green and sustainable synthetic strategies. nih.gov These modern approaches emphasize efficiency, high yields, operational simplicity, atom economy, and environmental friendliness. nih.gov Key areas for advancement include:

Microwave and Ultrasound-Assisted Synthesis: Energy-efficient techniques like microwave and ultrasound irradiation can significantly accelerate reaction times and improve yields for pyrazole synthesis. nih.govresearchgate.net For instance, the four-component condensation to produce pyrano[2,3-c]pyrazole derivatives was achieved in just 25 minutes with an 88% yield under microwave irradiation, compared to 1.4 hours and an 80% yield with conventional heating. nih.gov

Benign Catalysts and Solvents: The use of hazardous reagents and volatile organic solvents is a major drawback of conventional synthesis. benthamdirect.com Future methods will focus on employing green catalysts, such as nano-catalysts or biodegradable composites, and environmentally benign solvents like water or ethanol-water mixtures. nih.govpharmacognosyjournal.net Some reactions have been successfully performed under solvent-free conditions, further reducing environmental impact. tandfonline.com

Multicomponent Reactions (MCRs): MCRs are highly valued in green chemistry as they combine multiple reactants in a single step to form a complex product, reducing waste and improving efficiency. researchgate.net The synthesis of pyrano[2,3-c]pyrazoles via MCRs in water is a prime example of this approach. researchgate.net

| Method | Key Features | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields | Synthesis of pyrano[2,3-c]pyrazole derivatives | nih.gov |

| Ultrasound-Assisted Synthesis | Energy efficient, often performed at room temperature | Synthesis of pyrano[2,3-c]pyrazole derivatives using a magnetic nano-catalyst | researchgate.net |

| Solvent-Free Synthesis | Eliminates solvent waste, often uses a recyclable catalyst | Synthesis of functionalized pyrazoles using tetrabutylammonium (B224687) bromide (TBAB) | tandfonline.com |

| Aqueous Medium Synthesis | Uses water as a safe, non-toxic, and renewable solvent | Four-component reaction to yield pyrano[2,3-c]-pyrazoles | nih.gov |

Deeper Elucidation of Molecular Mechanisms of Action and Target Specificity

While many pyrazole derivatives exhibit potent biological activity, the precise molecular mechanisms often require deeper investigation. Future research on 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid and its analogs should focus on identifying specific biological targets and elucidating the interactions at a molecular level. For example, pyrazole-containing compounds have been identified as potent inhibitors of protein kinases (PKs), which are crucial enzymes in cellular signaling pathways. nih.gov Understanding how the structural features of these molecules, such as the pyrazole ring and its substituents, contribute to binding affinity and selectivity is paramount. Techniques like macromolecular synthesis inhibition assays can be employed to determine the mechanism of action, as demonstrated with pyrazole derivatives that inhibit DNA synthesis in S. aureus. nih.gov This knowledge is crucial for optimizing lead compounds and minimizing off-target effects.

Rational Design and Optimization of Highly Selective and Potent Agents

The pyrazole scaffold is a versatile framework that allows for extensive structural modification to enhance binding affinity and selectivity for specific biological targets. nih.gov Rational drug design, informed by structure-activity relationship (SAR) studies, is a powerful strategy for developing optimized therapeutic agents. Research on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives has shown that substitutions on the aniline (B41778) moiety significantly impact antibacterial potency. nih.gov For example, introducing halogen atoms or trifluoromethyl groups can increase activity against Gram-positive bacteria. nih.govnih.gov The development of novel pyrazole derivatives as CDK2 inhibitors also highlights the success of this approach, where compounds were designed and synthesized to achieve potent inhibition and significant anticancer activity. rsc.org Future efforts will involve creating libraries of analogs of this compound to systematically explore the chemical space and identify compounds with superior potency and selectivity. nih.gov

| Pyrazole Derivative Class | Biological Target | Therapeutic Potential | Reference |

|---|---|---|---|

| Anilinomethyl-phenyl-pyrazolyl-benzoic acid derivatives | Fatty Acid Biosynthesis (FAB) | Antibacterial (Gram-positive) | nih.gov |

| General Pyrazole Derivatives | Protein Kinases (e.g., Akt, Aurora, MAPK, JAK) | Anticancer | nih.gov |

| Novel Pyrazole Derivatives | CDK2/cyclin A2 | Anticancer | rsc.org |

| Pyrazole-based Structures | SARS-CoV-2 Main Protease (Mpro) | Antiviral (COVID-19) | nih.gov |

Integration of Advanced Computational Methods with Experimental Studies

The synergy between computational modeling and experimental work is accelerating the pace of drug discovery. nih.gov For this compound and its future analogs, integrating advanced computational methods will be essential.

Molecular Docking: This technique predicts the binding orientation of a molecule to its target, helping to understand key interactions and guide the design of more potent inhibitors. allsubjectjournal.comtandfonline.com

Virtual Screening and Deep Learning: Large libraries of virtual compounds can be screened against a biological target to identify promising candidates for synthesis. nih.gov Deep learning models can further refine these predictions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can validate the stability of a ligand-protein complex over time, providing insights into the dynamics of the binding interaction. rsc.org

ADME/Tox Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of new compounds, allowing for the early identification of candidates with favorable drug-like properties. rsc.orgallsubjectjournal.com

This integrated approach was successfully used to design and synthesize pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors, demonstrating the power of combining computational and synthetic strategies. nih.gov

Exploration of New Therapeutic Areas and Broader Biological Applications

The pyrazole nucleus is a cornerstone in compounds with a wide array of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. pharmacognosyjournal.netnih.gov While much research has focused on these areas, future investigations should explore novel therapeutic applications for derivatives of this compound. For instance, extensive research has demonstrated the efficacy of pyrazole-derived anilines as potent agents against drug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Some derivatives have also shown potent activity against the Gram-negative bacterium Acinetobacter baumannii. nih.gov Given the urgent need for new antibiotics, this remains a critical area for future exploration. nih.gov Other potential applications could include inhibitors for different enzyme classes or agents targeting pathways involved in neurodegenerative or metabolic diseases.

Sustainable and Environmentally Benign Practices in Chemical Synthesis and Application

Use of Renewable Resources: Employing starting materials and catalysts derived from renewable feedstocks. benthamdirect.com

Waste Minimization: Designing synthetic routes that are atom-economical and minimize the production of hazardous waste. nih.govjetir.org

Recyclable Catalysts: Utilizing catalysts that can be easily recovered and reused for multiple reaction cycles, reducing costs and waste. researchgate.netresearchgate.net

By embracing these sustainable practices, the development of novel pyrazole derivatives can proceed in a manner that is both scientifically innovative and environmentally responsible. researchgate.net

Q & A

Q. What synthetic strategies are employed to prepare 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid?

The synthesis typically involves coupling reactions between functionalized pyrazole precursors and benzoic acid derivatives. For example, halogenated pyrazoles (e.g., 4-bromo-1H-pyrazole) can react with substituted benzoic acids via nucleophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Evidence from analogous compounds suggests using coupling agents or transition-metal catalysts (e.g., palladium) to achieve regioselectivity . Optimization of reaction conditions (solvent, temperature, catalyst loading) is critical to improving yield.

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and purity. For example, aromatic protons in pyrazole and benzoic acid moieties show distinct splitting patterns .

- High-Performance Liquid Chromatography (HPLC): Used to verify purity (>95% is typical for research-grade compounds) .

- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the bromine substituent influence pharmacological activity in structure-activity relationship (SAR) studies?

The bromine atom enhances steric bulk and electron-withdrawing effects, potentially improving binding affinity to target proteins (e.g., kinases or receptors). In related pyrazole derivatives, bromine substitution increased metabolic stability and selectivity in enzyme inhibition assays . For instance, brominated pyrazoles in showed enhanced activity against quinoline-based targets due to optimized hydrophobic interactions .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Crystallization challenges include polymorphism and twinning due to planar aromatic systems. Modern software like SHELXL ( ) enables robust refinement of X-ray diffraction data, even for low-symmetry crystals. For example, reports triclinic crystal systems (space group P1) with multi-scan absorption corrections to address anisotropic effects . Preferential solvent selection (e.g., DMSO/water mixtures) can promote single-crystal growth.

Q. How is this compound utilized in combinatorial chemistry or DNA-encoded libraries?

The benzoic acid group serves as a versatile handle for conjugation in drug discovery. highlights its use in DNA-encoded libraries, where it contributes to pharmacophore diversity via amide bond formation. The bromine atom enables further functionalization (e.g., cross-coupling) to generate hybrid scaffolds .

Q. How do conflicting NMR or crystallographic data arise, and how are they resolved?

Discrepancies in NMR shifts may stem from solvent effects or dynamic proton exchange. Crystallographic data (e.g., bond length anomalies) can result from disorder or thermal motion. Multi-technique validation (e.g., IR, elemental analysis) and software tools like SHELXPRO ( ) help reconcile such contradictions .

Methodological Tables

| Technique | Application | Example Data |

|---|---|---|

| X-ray Crystallography | Determines molecular packing and bond geometries | Triclinic system, a = 6.759 Å, α = 109.08° () |

| HPLC | Purity assessment | >95% purity, retention time = 8.2 min () |

| 1H NMR (DMSO-d6) | Confirms substituent positions | δ 8.21 (s, 1H, pyrazole-H), δ 7.45–7.62 (m, 4H, aromatic) (Hypothetical data) |

Key Considerations for Researchers

- Synthetic Optimization: Screen catalysts (e.g., Pd(PPh3)4) and bases (K2CO3) to enhance coupling efficiency.

- Crystallization: Use slow evaporation with mixed solvents (e.g., EtOAc/hexane) to improve crystal quality.

- SAR Studies: Compare brominated analogs with chloro/iodo derivatives to evaluate halogen effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.